molecular formula C26H23OP B14741901 Diphenyl-(1,2-diphenylethyl)-phosphine oxide CAS No. 2181-47-7

Diphenyl-(1,2-diphenylethyl)-phosphine oxide

Cat. No.: B14741901
CAS No.: 2181-47-7
M. Wt: 382.4 g/mol
InChI Key: YFUUADZKVFUWBO-UHFFFAOYSA-N
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Description

Diphenyl-(1,2-diphenylethyl)-phosphine oxide is an organophosphorus compound characterized by the presence of a phosphine oxide group attached to a diphenyl and a 1,2-diphenylethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diphenyl-(1,2-diphenylethyl)-phosphine oxide typically involves the reaction of diphenylphosphine with 1,2-diphenylethyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then subjected to oxidation using reagents like hydrogen peroxide or m-chloroperbenzoic acid to yield the phosphine oxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Diphenyl-(1,2-diphenylethyl)-phosphine oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state phosphorus compounds.

    Reduction: It can be reduced back to the corresponding phosphine using reducing agents like lithium aluminum hydride.

    Substitution: The phosphine oxide group can participate in substitution reactions, where the oxygen atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products Formed

    Oxidation: Higher oxidation state phosphorus compounds.

    Reduction: Corresponding phosphine.

    Substitution: Phosphine derivatives with different substituents.

Scientific Research Applications

Diphenyl-(1,2-diphenylethyl)-phosphine oxide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential role in biological systems and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of diphenyl-(1,2-diphenylethyl)-phosphine oxide involves its interaction with molecular targets through its phosphine oxide group. This group can coordinate with metal ions, forming stable complexes that can influence various biochemical pathways. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity, potentially affecting cellular redox states and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine oxide: Another phosphine oxide with three phenyl groups.

    Diphenylphosphine oxide: A simpler phosphine oxide with two phenyl groups.

    1,2-Diphenylethane: A hydrocarbon with a similar diphenylethyl structure but without the phosphine oxide group.

Uniqueness

Diphenyl-(1,2-diphenylethyl)-phosphine oxide is unique due to the combination of the diphenyl and 1,2-diphenylethyl moieties with the phosphine oxide group. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specific applications in synthesis and material science.

Properties

CAS No.

2181-47-7

Molecular Formula

C26H23OP

Molecular Weight

382.4 g/mol

IUPAC Name

(2-diphenylphosphoryl-2-phenylethyl)benzene

InChI

InChI=1S/C26H23OP/c27-28(24-17-9-3-10-18-24,25-19-11-4-12-20-25)26(23-15-7-2-8-16-23)21-22-13-5-1-6-14-22/h1-20,26H,21H2

InChI Key

YFUUADZKVFUWBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=CC=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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